molecular formula C18H21Cl2NO2 B1385545 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline CAS No. 1040694-53-8

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline

Cat. No.: B1385545
CAS No.: 1040694-53-8
M. Wt: 354.3 g/mol
InChI Key: JGXZVCHTYMDQST-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is a synthetic aromatic amine derivative characterized by a phenoxyethyl backbone substituted with two chlorine atoms at the 2- and 4-positions of the phenyl ring. While its exact applications remain under investigation, structural analogs suggest roles in agrochemical or pharmaceutical research, particularly as a synthetic auxin-like compound or enzyme modulator .

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-13(2)12-23-18-6-4-3-5-16(18)21-9-10-22-17-8-7-14(19)11-15(17)20/h3-8,11,13,21H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZVCHTYMDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine to form an intermediate, which is then reacted with isobutoxyaniline. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is primarily utilized in medicinal chemistry for its potential therapeutic properties. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The compound's structure allows it to interact with biological systems effectively, making it valuable in drug development.

Case Study: Anticancer Research

Recent studies have investigated the anticancer properties of derivatives of this compound. Research indicates that certain modifications can enhance its efficacy against specific cancer cell lines. For example, derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further exploration .

Environmental Science

The compound is also significant in environmental studies, particularly concerning its role as a herbicide. Its active component, 2,4-Dichlorophenoxyacetic acid (2,4-D), is widely used in agricultural practices to control broadleaf weeds without harming grass crops.

In agriculture, this compound is integrated into formulations designed for weed management. Its selective herbicidal properties make it suitable for use in various crops.

Application Techniques

The compound can be applied via several methods:

  • Foliar Spray : Effective for controlling weeds post-emergence.
  • Soil Application : Used to prevent weed seed germination.

Case Study: Crop Yield Improvement

Field trials have demonstrated that the application of formulations containing this compound significantly improves crop yields by reducing competition from weeds .

Toxicological Profile Overview

  • Acute Toxicity : Harmful if ingested.
  • Chronic Effects : Potential long-term health effects include endocrine disruption and neurotoxicity.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Chlorination vs. Methylation: The 2,4-dichloro substitution in the target compound enhances electrophilicity and receptor-binding affinity compared to methylated analogs like N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline .
  • Backbone Flexibility : The ethyl linker in the target compound may improve membrane permeability relative to rigid pyridine-based structures (e.g., picloram) .
  • Aniline Substitution : The 2-isobutoxy group in the target compound likely reduces metabolic degradation compared to unsubstituted anilines, as seen in auxin transport inhibitors like WH7 .

Functional Comparisons

Herbicidal Activity

  • Target Compound: Hypothesized to act as a synthetic auxin agonist due to structural similarity to 2,4-D.
  • 2,4-D : Induces uncontrolled growth in dicots via disruption of ethylene synthesis. The target compound’s lack of a carboxylic acid group may limit this mechanism .
  • Picloram : Persistent soil activity due to stability; the target compound’s isobutoxy group may enhance biodegradability .

Pharmacological Potential

  • Enzyme Inhibition : Analogous to WH7 (a triazole-containing auxin transport inhibitor), the target compound’s aniline group could inhibit cytochrome P450 enzymes or auxin efflux carriers, though experimental validation is lacking .

Biological Activity

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of herbicides and their effects on living organisms. This compound is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide known for its capacity to induce uncontrolled growth in plants. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and structural characteristics. Its structure incorporates a dichlorophenoxy group, which is significant in its herbicidal activity.

PropertyValue
Molecular Formula C15H18Cl2N
Molecular Weight 303.22 g/mol
IUPAC Name This compound

Herbicidal Effects

This compound exhibits herbicidal properties similar to those of 2,4-D. The mode of action involves acting as a synthetic auxin, leading to uncontrolled growth in susceptible plants. This mechanism results in symptoms such as:

  • Stem Curling
  • Leaf Wilting
  • Plant Death

Toxicological Studies

Research has shown that compounds related to 2,4-D can have significant toxicological effects on various biological systems. A study focusing on the effects of 2,4-D on isolated rat liver mitochondria demonstrated that exposure could disrupt mitochondrial function and integrity. Key findings include:

  • Impact on ATP Levels : Concentration-dependent effects on ATP levels were observed.
  • Membrane Integrity : Both isolated and formulated 2,4-D affected mitochondrial membrane integrity.

These findings suggest that this compound may similarly disrupt cellular functions at the mitochondrial level .

Case Studies

  • Acute Poisoning Incidents : A case study reported severe poisoning from 2,4-D ingestion in a young female farmer in Ethiopia. Symptoms included loss of consciousness and renal failure due to rhabdomyolysis after ingestion of the herbicide. Despite medical intervention, the patient succumbed to complications related to acute kidney injury .
  • Biomonitoring Studies : A study measuring urinary concentrations of 2,4-D among farm families showed significant exposure levels post-application. The median urine concentrations indicated systemic absorption and highlighted potential health risks for individuals involved in agricultural practices .

Comparative Toxicity

Research comparing the toxicity of this compound with other herbicides indicates that while it shares similar mechanisms with 2,4-D, variations in formulation can influence toxicity levels. For instance:

  • Formulated Products vs. Isolated Compounds : Formulated products showed toxicity at lower concentrations regarding membrane interactions compared to isolated compounds .

Environmental Impact

The environmental persistence of 2,4-D and its derivatives raises concerns about their long-term ecological effects. Studies indicate that these compounds can accumulate in soil and water systems, potentially affecting non-target organisms and disrupting local ecosystems.

Q & A

Q. What are the standard synthetic routes for N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2-isobutoxyaniline with 2-(2,4-dichlorophenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Yields (typically 60–75%) can be improved by optimizing stoichiometry, using catalytic phase-transfer agents, or employing microwave-assisted synthesis to reduce reaction time. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃ or DMSO-d₆) resolve the aromatic protons (δ 6.8–7.4 ppm), isobutoxy group (δ 1.0–1.2 ppm for CH₃), and ethyl linker (δ 3.4–4.2 ppm for CH₂) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions in solid-state structures .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Initial assays include:

  • Herbicidal activity : Arabidopsis root growth inhibition assays at 1–100 µM concentrations, comparing effects to synthetic auxins like 2,4-D .
  • Enzyme inhibition : COX-2 inhibition assays using fluorometric or colorimetric substrates (e.g., Molecular Probes’ EnzChek® kits), with IC₅₀ calculations .

Advanced Research Questions

Q. How should experimental designs account for potential auxin-like signaling mechanisms in plant models?

To evaluate auxin pathway interactions:

  • Use transgenic Arabidopsis lines (e.g., DR5::GUS) to visualize auxin response localization.
  • Compare transcriptomic profiles (RNA-seq) of treated vs. untreated plants, focusing on auxin-responsive genes (e.g., IAA19, SAUR) .
  • Include controls with 2,4-D and auxin transport inhibitors (e.g., NPA) to isolate mechanism-specific effects.

Q. How can contradictions in bioactivity data (e.g., COX-2 inhibition vs. in vivo efficacy) be resolved?

Discrepancies often arise from:

  • Assay conditions : Validate enzyme inhibition results across multiple pH levels (5.5–7.4) and co-factor concentrations.
  • Cell permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways.
  • Impurities : Quantify purity via HPLC (C18 column, acetonitrile/water gradient) and correlate with bioactivity trends .

Q. What computational strategies are recommended to model the compound’s interaction with target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to simulate binding to COX-2 (PDB: 5KIR). Prioritize docking poses with hydrogen bonds to Arg120/Tyr355 and hydrophobic interactions with the 2,4-dichlorophenoxy group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA).
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline
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N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline

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